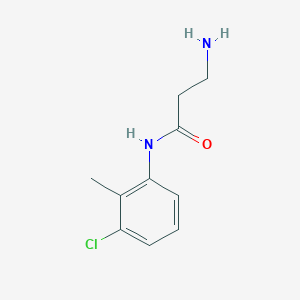
3-amino-N-(3-chloro-2-methylphenyl)propanamide
Descripción general
Descripción
3-amino-N-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with a 3-chloro-2-methylphenyl group attached to the nitrogen . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular weight is 212.68 . More specific properties such as boiling point, melting point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Pharmacological Potential and Therapeutic Applications
Oncological Applications : FTY720, a structurally related compound, has shown significant preclinical antitumor efficacy in several cancer models, suggesting potential applications of related compounds in cancer therapy. It operates through S1PR-independent mechanisms distinct from its immunosuppressive properties (Zhang et al., 2013).
Flavor Enhancement in Foods : Branched aldehydes derived from amino acids, similar in structure to the compound , play a crucial role in the flavor profile of various food products. These compounds are formed and degraded through metabolic conversions influenced by microbial activity and food composition (Smit et al., 2009).
Neuroprotective and Metabolic Effects : Chlorogenic Acid (CGA), which shares functional groups with the compound , exhibits antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory effects. It's involved in lipid and glucose metabolism, showing promise in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Potential in ADHD Treatment : Compounds with similar structures and properties have been investigated for their therapeutic effects and pharmacokinetics in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), indicating a potential area of application for structurally related compounds (Wilens et al., 2001).
Role in Advanced Oxidation Processes (AOPs) : Amines and azo compounds, closely related to the compound , are resistant to conventional degradation processes. AOPs can effectively mineralize these compounds, enhancing the efficacy of treatment schemes, which is crucial for managing the environmental impact of nitrogen-containing compounds (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5-6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLKIGVLRYSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



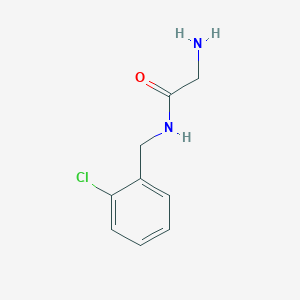
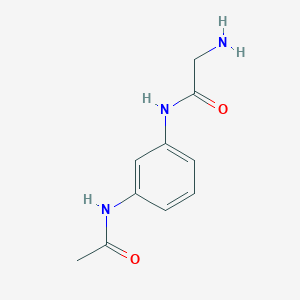

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile](/img/structure/B3308556.png)
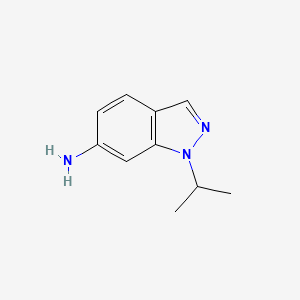
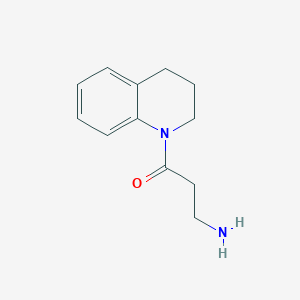

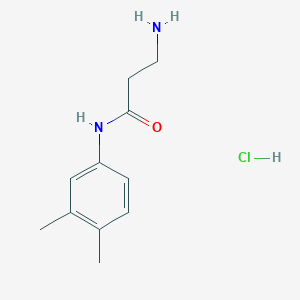



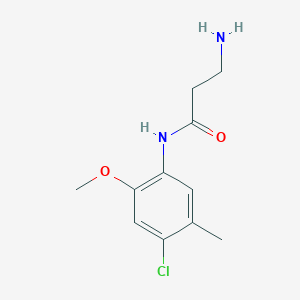
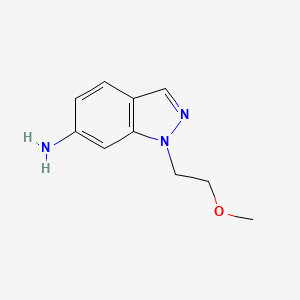
![2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B3308632.png)